(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multistep organic reactions, typically starting from simpler bicyclic structures. These syntheses can include the formation of azabicyclo octane skeletons via sequential oxidative Mannich reactions, as demonstrated in the concise synthesis described by Jo et al. (2018) for 8-azabicyclo[3.2.1]octanes (Jo et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as NMR, HRMS, and X-ray crystallography. For instance, Guo et al. (2015) provided a detailed structure characterization of a related compound through crystallography, revealing intermolecular hydrogen bonding patterns (Guo et al., 2015).
Chemical Reactions and Properties
Compounds with azabicyclo[3.2.1]octane skeletons participate in various chemical reactions, such as ring-closing metathesis, and exhibit unique reactivity due to their structural framework. For example, Burke et al. (1999) described the use of desymmetrization by ring-closing metathesis to create 6,8-dioxabicyclo[3.2.1]octanes, showing the versatility of these structures in synthetic chemistry (Burke et al., 1999).
Physical Properties Analysis
The physical properties of compounds like "(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide" include aspects like solubility, melting point, and crystal structure, which can be inferred from similar analyses. These properties are essential for understanding the compound's behavior in biological systems and its potential applications.
Chemical Properties Analysis
The chemical properties involve the compound's reactivity, stability, and interactions with other molecules. These properties are determined by the functional groups present and the overall molecular architecture. Studies like those of Singh et al. (2007) provide insight into the synthesis and chemical behavior of azabicyclo[3.2.1]octane derivatives, offering clues about the chemical properties of similar compounds (Singh et al., 2007).
Wissenschaftliche Forschungsanwendungen
Enantiomerically Pure Derivatives for Asymmetric Syntheses
Research by Martens and Lübben (1991) demonstrated the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, such as the one , utilized as efficient chiral auxiliaries in Michael-type reactions. This highlights its application in creating asymmetric compounds essential for pharmaceuticals and fine chemicals (Martens & Lübben, 1991).
Reactivity and Transformation Studies
Ershov et al. (2001) explored the reactivity of azabicyclic compounds with bases, leading to structural transformations that yield new compounds with potential applications in medicinal chemistry and organic synthesis (Ershov, Sheverdov, Nasakin, & Tafeenko, 2001).
Analgesic and Chemotherapeutic Potential
Research into scopine 3-amino-2-phenylpropionate derivatives, which share structural similarities, reveals potential analgesic, hypotensive, anti-Parkinsonian, and chemotherapeutic applications. These findings indicate the broad therapeutic potential of compounds containing the azabicyclo[3.2.1]octane core (Vlasova et al., 2006).
Novel Agonists for Neurological Treatments
The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor highlights the potential of such compounds in treating cognitive deficits in neurological disorders like schizophrenia (Wishka et al., 2006).
Stereoselective Synthesis and Metabolic Studies
The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, showcases the importance of such compounds in the development of new drugs with specific biological activities (Chen et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-5-6-16(22)20(15)13-8-11-3-4-12(9-13)19(11)17(23)18-10-14-2-1-7-24-14/h1-2,7,11-13H,3-6,8-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWHFYGUZQARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC=CS3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.